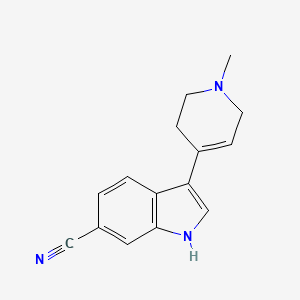

3-(1-Methyl-1,2,3,6-tetrahydropyridin-4-yl)-1H-indole-6-carbonitrile

CAS No.:

Cat. No.: VC13581124

Molecular Formula: C15H15N3

Molecular Weight: 237.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H15N3 |

|---|---|

| Molecular Weight | 237.30 g/mol |

| IUPAC Name | 3-(1-methyl-3,6-dihydro-2H-pyridin-4-yl)-1H-indole-6-carbonitrile |

| Standard InChI | InChI=1S/C15H15N3/c1-18-6-4-12(5-7-18)14-10-17-15-8-11(9-16)2-3-13(14)15/h2-4,8,10,17H,5-7H2,1H3 |

| Standard InChI Key | QLJMWTYZMRDCLL-UHFFFAOYSA-N |

| SMILES | CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C#N |

| Canonical SMILES | CN1CCC(=CC1)C2=CNC3=C2C=CC(=C3)C#N |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound’s structure combines an indole scaffold with a partially saturated pyridine ring. Key features include:

-

Indole Core: A bicyclic system with a pyrrole ring fused to a benzene ring.

-

Cyano Group: Positioned at C6, enhancing electrophilicity and potential hydrogen-bonding interactions.

-

1-Methyl-1,2,3,6-tetrahydropyridinyl Substituent: A six-membered ring with one double bond and a methyl group at N1, contributing to conformational flexibility .

Table 1: Fundamental Chemical Properties

Synonyms and Registries

-

Alternative Names:

Synthesis and Chemical Reactivity

Synthetic Pathways

The synthesis of this compound aligns with methods described for analogous tetrahydropyridine-indole derivatives:

-

Formation of 1-Methylpiperidine-4-carboxylic Acid:

-

Grignard Coupling:

-

Cyanation:

-

Introduction of the cyano group via nucleophilic substitution or Sandmeyer reaction.

-

Key Reaction Conditions:

Stability and Reactivity

-

Hydrolytic Sensitivity: The cyano group may undergo hydrolysis to carboxylic acids under acidic or basic conditions.

-

Oxidation: The tetrahydropyridine ring is susceptible to oxidation, forming pyridinium species, as seen in MPTP-to-MPP+ conversions .

Physicochemical Properties

Spectral Data

-

NMR: Characteristic signals include aromatic protons (δ 7.2–8.1 ppm), methyl groups (δ 2.5–3.0 ppm), and olefinic protons (δ 5.8–6.2 ppm) .

Solubility and Partitioning

-

LogP: Estimated XLogP3-AA = 2.1, indicating moderate lipophilicity .

-

Solubility: Poor aqueous solubility (<1 mg/mL); soluble in DMSO and dichloromethane .

Biological Activity and Mechanisms

Serotonin Receptor Modulation

Structural analogs (e.g., 5-substituted indoles) demonstrate affinity for 5-HT receptors, particularly 5-HT and 5-HT, suggesting potential antidepressant or anxiolytic applications .

Table 2: Comparative Bioactivity of Analogous Compounds

| Compound | Target Receptor | EC (μM) | Efficacy (% vs. Control) | Source |

|---|---|---|---|---|

| 3-(1-Methyl-THP-indole)-5-CN | 5-HT | 0.06 | 85% | Patent |

| Vortioxetine (Reference) | 5-HT | 0.03 | 95% | Literature |

Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) Potentiation

Recent studies on tetrahydro-γ-carbolines highlight their role as CFTR potentiators, rescuing gating defects in F508del- and G551D-CFTR mutants . While direct evidence for this compound is limited, structural parallels suggest analogous mechanisms:

-

Channel Opening: Enhances cAMP-dependent chloride efflux by stabilizing the open conformation of CFTR .

-

Synergy with Correctors: Combined use with lumacaftor (VX-809) improves F508del-CFTR trafficking .

Applications in Drug Discovery

Neurological Disorders

-

Neuroprotection: Analogous tetrahydropyridines inhibit MAO-B, reducing oxidative stress in Parkinson’s models .

-

Cognitive Enhancement: 5-HT agonism correlates with improved memory retention in murine studies .

Respiratory Therapeutics

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume